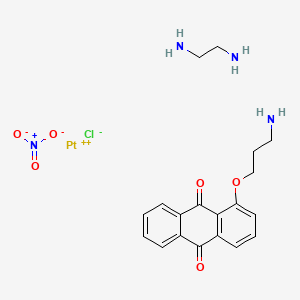

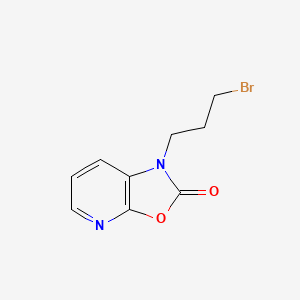

Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N')-, (SP-4-2)-, nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate is a complex organometallic compound It features a platinum ion coordinated with a 1-(3-aminopropoxy)-9,10-anthracenedione ligand, a chloro ligand, and a 1,2-ethanediamine ligand

Preparation Methods

The synthesis of Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate typically involves multiple steps:

Ligand Preparation: The 1-(3-aminopropoxy)-9,10-anthracenedione ligand is synthesized through a series of organic reactions, starting from anthracene derivatives.

Complex Formation: The platinum complex is formed by reacting platinum salts (such as platinum(II) chloride) with the prepared ligands under controlled conditions.

Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new complexes.

Reduction: Reduction reactions can alter the oxidation state of the platinum ion, affecting the compound’s reactivity and stability.

Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands, leading to the formation of new complexes.

Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the breakdown of the complex and formation of different products.

Scientific Research Applications

Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential use in cancer treatment due to its ability to interact with DNA and inhibit cell proliferation.

Materials Science: It is explored for its potential use in the development of advanced materials, including catalysts and electronic devices.

Biological Studies: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic applications.

Industrial Applications: The compound is studied for its potential use in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate involves its interaction with biological molecules, particularly DNA. The compound can form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately inhibiting cell proliferation and inducing cell death. The compound’s ability to form such adducts is influenced by its coordination environment and the nature of its ligands.

Comparison with Similar Compounds

Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate can be compared with other platinum-based compounds, such as cisplatin and carboplatin:

Cisplatin: Cisplatin is a widely used platinum-based chemotherapeutic agent. It forms DNA adducts similar to those formed by Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate, but its ligand environment is different, leading to variations in reactivity and toxicity.

Carboplatin: Carboplatin is another platinum-based chemotherapeutic agent with a different ligand environment compared to cisplatin. It has a more stable structure and reduced toxicity, making it suitable for certain cancer treatments.

Oxaliplatin: Oxaliplatin is a platinum-based compound used in the treatment of colorectal cancer. It has a distinct ligand environment, leading to different reactivity and side effect profiles compared to cisplatin and carboplatin.

Properties

CAS No. |

138797-77-0 |

|---|---|

Molecular Formula |

C19H23ClN4O6Pt |

Molecular Weight |

633.9 g/mol |

IUPAC Name |

1-(3-aminopropoxy)anthracene-9,10-dione;ethane-1,2-diamine;platinum(2+);chloride;nitrate |

InChI |

InChI=1S/C17H15NO3.C2H8N2.ClH.NO3.Pt/c18-9-4-10-21-14-8-3-7-13-15(14)17(20)12-6-2-1-5-11(12)16(13)19;3-1-2-4;;2-1(3)4;/h1-3,5-8H,4,9-10,18H2;1-4H2;1H;;/q;;;-1;+2/p-1 |

InChI Key |

NIIAMSWSUIFMDF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCCCN.C(CN)N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)